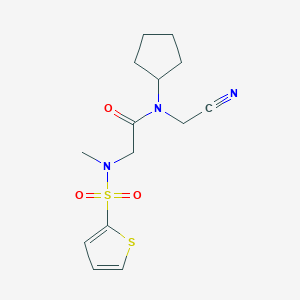

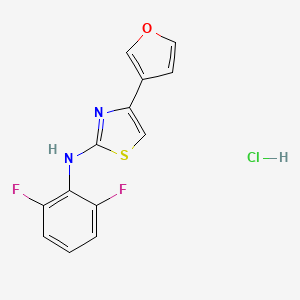

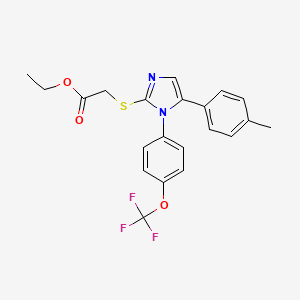

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a derivative of 1,2,4-oxadiazole, a heterocyclic compound that consists of a five-membered ring containing two nitrogen atoms, one oxygen atom, and two carbon atoms . It has been found that 1,2,4-oxadiazole derivatives exhibit a broad spectrum of biological activities, making them of interest in the fields of medicine and agriculture .

Synthesis Analysis

While specific synthesis methods for this exact compound were not found, it’s known that 1,2,4-oxadiazole derivatives can be synthesized through various methods . For instance, one method involves the reaction of phenyl acetic acid derivatives with thiosemicarbazide .Molecular Structure Analysis

The molecular structure of this compound includes a 1,2,4-oxadiazole core, a phenyl group, a pyrrolidinyl group, and a pyridinyl group . The 1,2,4-oxadiazole core is a five-membered heterocyclic ring containing two nitrogen atoms and one oxygen atom .Scientific Research Applications

Antibacterial Properties

(3-(1,2,4-Oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl)(pyridin-2-yl)methanone: and its derivatives exhibit antibacterial activity. Researchers have explored their effectiveness against various bacterial strains, making them promising candidates for novel antibiotics .

Antiviral Activity

These compounds also demonstrate antiviral properties. Their ability to inhibit viral replication or entry into host cells makes them valuable in the fight against viral infections .

Blood Pressure Regulation

Some derivatives of this compound class have been investigated for their potential to regulate blood pressure. Understanding their mechanisms of action could lead to new antihypertensive drugs .

Antifungal Effects

Researchers have found that certain derivatives possess antifungal activity. These compounds could be useful in treating fungal infections in both humans and plants .

Anticancer Potential

The 1,3,4-oxadiazole scaffold has shown promise as an anticancer agent. Its diverse mode of action—targeting growth factors, enzymes, kinases, and other pathways—makes it an exciting area of research in cancer drug discovery .

Plant Protection Agents

Due to their insecticidal, fungicidal, and herbicidal properties, 1,3,4-oxadiazoles find applications in agriculture. For instance, combining them with 3,5-dihalophenoxypyridines results in effective herbicides .

Future Directions

properties

IUPAC Name |

[3-(1,2,4-oxadiazol-3-yl)-4-phenylpyrrolidin-1-yl]-pyridin-2-ylmethanone |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N4O2/c23-18(16-8-4-5-9-19-16)22-10-14(13-6-2-1-3-7-13)15(11-22)17-20-12-24-21-17/h1-9,12,14-15H,10-11H2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SYQBZIDHMQOSQC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(CN1C(=O)C2=CC=CC=N2)C3=NOC=N3)C4=CC=CC=C4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

320.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-amino-4-(4-ethoxyphenyl)-7-methyl-5-oxo-6-(pyridin-2-ylmethyl)-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B2397314.png)

![2-Oxa-6-azaspiro[4.5]decane hydrochloride](/img/structure/B2397316.png)

![ethyl 4-(2-(2,4-dioxo-3-phenyl-3,4-dihydrobenzofuro[3,2-d]pyrimidin-1(2H)-yl)acetamido)benzoate](/img/structure/B2397317.png)

![N-[(2-chloropyridin-4-yl)sulfonyl]-4-cyclopropaneamidobenzamide](/img/structure/B2397324.png)

![1-Azido-3-[(2-methylpropan-2-yl)oxy]cyclobutane](/img/structure/B2397332.png)